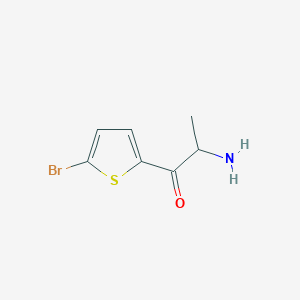
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol is an organic compound that belongs to the class of cyclopropanols It is characterized by a cyclopropane ring substituted with a 4-bromo-2-chlorophenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-bromo-2-chlorostyrene, using a reagent like diazomethane or a similar carbene source. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(4-bromo-2-chlorophenyl)cyclopropanone.
Reduction: Formation of 1-(4-bromo-2-chlorophenyl)cyclopropane.
Substitution: Formation of compounds like 1-(4-methoxy-2-chlorophenyl)cyclopropan-1-ol or 1-(4-cyano-2-chlorophenyl)cyclopropan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
- 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H8BrClO |
|---|---|
Molekulargewicht |
247.51 g/mol |
IUPAC-Name |
1-(4-bromo-2-chlorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI-Schlüssel |
HFLITPKUAKJOSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=C(C=C2)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)

![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)








